7-Methoxy-1-methylindazole-3-carboxylic acid

Molecular Weight Elemental Analysis Structural Verification

Medicinal chemists designing kinase inhibitors require indazole building blocks with precise, non-interchangeable substitution. Simpler analogs (e.g., 1-methylindazole-3-carboxylic acid or 7-methoxy-1H-indazole-3-carboxylic acid) lack the critical dual N1-methyl/7-methoxy pattern essential for ATP-binding pocket fine-tuning. • Unique dual-substitution pattern enables regiospecific amide coupling at the 3-COOH handle for focused library synthesis • Differentiated electronic/steric profile supports SAR studies targeting oncology and inflammatory kinases • Pre-validated pharmacophore geometry matching patented late-stage intermediate scaffolds used by major pharmaceutical developers

Molecular Formula C10H10N2O3
Molecular Weight 206.201
CAS No. 133841-10-8
Cat. No. B2493123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-1-methylindazole-3-carboxylic acid
CAS133841-10-8
Molecular FormulaC10H10N2O3
Molecular Weight206.201
Structural Identifiers
SMILESCN1C2=C(C=CC=C2OC)C(=N1)C(=O)O
InChIInChI=1S/C10H10N2O3/c1-12-9-6(8(11-12)10(13)14)4-3-5-7(9)15-2/h3-5H,1-2H3,(H,13,14)
InChIKeyBGVVIZFXEYCFCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Methoxy-1-methylindazole-3-carboxylic Acid: Key Building Block


7-Methoxy-1-methylindazole-3-carboxylic acid (CAS 133841-10-8) is a functionalized heterocyclic compound within the indazole-3-carboxylic acid family, characterized by the simultaneous presence of a methoxy group at the 7-position and a methyl substituent on the N1 nitrogen of the indazole core . This substitution pattern is central to its role as a versatile synthetic building block, particularly for the generation of kinase inhibitor libraries and the preparation of substituted indazole derivatives relevant to pharmaceutical research [1]. Its unique combination of substituents provides a distinct physicochemical and electronic profile that is not captured by simpler, commercially available indazole analogs, offering a strategic advantage in the design and synthesis of target-focused chemical probes and drug candidates.

Amide coupling-ready building block for kinase inhibitor library synthesis
Unique 7-methoxy / N1-methyl substitution for scaffold differentiation
Supports generation of target-focused chemical probes and research candidates

Why 7-Methoxy-1-methylindazole-3-carboxylic Acid is Non-Interchangeable


Substituting 7-Methoxy-1-methylindazole-3-carboxylic acid with its simpler analogs, such as 1-methylindazole-3-carboxylic acid (CAS 50890-83-0) or 7-methoxy-1H-indazole-3-carboxylic acid (CAS 133841-08-4), is not a viable procurement strategy for advanced medicinal chemistry. The former lacks the critical 7-methoxy group, which drastically alters the compound's electronic properties, lipophilicity, and potential for metabolic stabilization . The latter possesses an N-H instead of an N-CH3 group, introducing a hydrogen bond donor that can significantly impact target binding, solubility, and the compound's overall pharmacokinetic profile . Furthermore, these substitutions change the molecular geometry and, critically, the regiospecific points for further derivatization, such as the carboxylic acid handle at the 3-position, which is essential for amide coupling reactions used in library synthesis . These modifications are not mere decorations; they define the compound's utility as a specific, privileged intermediate in the assembly of complex kinase inhibitors.

Missing 7-methoxy alters electronic and lipophilic profile
1‑Methylindazole‑3‑carboxylic acid lacks the methoxy group, which may shift reactivity, solubility, and metabolic stability context in lead optimization.
N‑H vs. N‑CH3 introduces an additional H‑bond donor
7‑Methoxy‑1H‑indazole‑3‑carboxylic acid contains a hydrogen bond donor that can change target binding and pharmacokinetic behavior, limiting direct substitution.
Regiospecific derivatization points are pre-defined
Both substitution patterns define the molecular geometry and the carboxylic acid coupling handle; analogs may not support the same synthetic routes or SAR exploration.

Quantitative Comparison of 7-Methoxy-1-methylindazole-3-carboxylic Acid and Analogs


Molecular Weight and Formula Comparison

7-Methoxy-1-methylindazole-3-carboxylic acid has a molecular weight of 206.20 g/mol and a molecular formula of C10H10N2O3 . In contrast, the non-methoxylated analog 1-methylindazole-3-carboxylic acid has a molecular weight of 176.17 g/mol (C9H8N2O2) , and the non-methylated analog 7-methoxy-1H-indazole-3-carboxylic acid has a molecular weight of 192.17 g/mol (C9H8N2O3) . These differences are essential for identity confirmation and quality control.

Molecular Weight
Data to verify
206.20 g/mol vs. 176.17 (non‑methoxylated) and 192.17 (non‑methylated)
Supports identity confirmation and correct building block selection
Calculated from molecular formula; cross-check with in-house analysis recommended.
Molecular Weight Elemental Analysis Structural Verification

Hydrogen Bond Donor/Acceptor Profile

The substitution pattern on 7-methoxy-1-methylindazole-3-carboxylic acid modifies its hydrogen bonding capacity relative to key analogs. The N1-methylation eliminates a hydrogen bond donor (HBD) compared to the 7-methoxy-1H-indazole-3-carboxylic acid analog, while the 7-methoxy group adds a hydrogen bond acceptor (HBA) site relative to 1-methylindazole-3-carboxylic acid. 7-Methoxy-1-methylindazole-3-carboxylic acid has 1 HBD (from the -COOH group) and 5 HBA (N1, N2, two from -COOH, and one from -OCH3). 7-Methoxy-1H-indazole-3-carboxylic acid has 2 HBD and 5 HBA [1], and 1-methylindazole-3-carboxylic acid has 1 HBD and 4 HBA [2].

H‑Bond Donors/Acceptors
Class-level
HBD: 1 (target) vs. 2 (N‑H analog); HBA: 5 vs. 4 (non‑methoxylated)
Influences solubility, permeability, and target binding kinetics
Counts inferred from structures; PubChem data available for analogs.
Hydrogen Bonding Solubility Drug-likeness

Solubility in DMSO and Methanol

7-Methoxy-1-methylindazole-3-carboxylic acid is reported to be soluble in DMSO and methanol . While solubility data for analogs is often qualitative, the reported melting point for 1-methylindazole-3-carboxylic acid (208-221°C) [REFS-2, 3] is significantly higher than what is typically observed for a compound with a methoxy group. The introduction of the 7-methoxy group on the aromatic ring is known to lower the melting point and increase organic solubility, a class-level trend supported by the white solid appearance and handling characteristics of the target compound .

Solubility Profile
Class-level
Soluble in DMSO and methanol; melting point depression expected vs. non‑methoxylated analog (mp 208–221°C)
Facilitates handling in common coupling reactions and assay dilutions
Qualitative vendor data; class‑level trend supports improved organic solubility.
Solubility Experimental Workflow Reaction Conditions

7-Methoxy-1-methylindazole-3-carboxylic Acid Applications


Kinase Inhibitor Library Synthesis via Amide Coupling

The primary application of 7-Methoxy-1-methylindazole-3-carboxylic acid is as a versatile carboxylic acid building block for generating focused libraries of indazole-based kinase inhibitors. The 3-carboxylic acid group is ideally positioned for standard amide coupling reactions with a diverse array of amines, a strategy central to medicinal chemistry . The 7-methoxy and 1-methyl substituents provide unique electronic and steric features that can be exploited to fine-tune interactions with the ATP-binding pocket of kinases, a class of targets with high therapeutic relevance in oncology and inflammatory diseases [1]. This approach directly addresses the need for novel, differentiated scaffolds in kinase inhibitor discovery.

Intermediate for Drug Candidates and Agrochemicals

Patents from major pharmaceutical companies, such as Bayer, detail the use of highly substituted indazole cores as intermediates in the synthesis of drug candidates for endometriosis, arthritis, and neoplastic disorders . 7-Methoxy-1-methylindazole-3-carboxylic acid embodies the precise substitution pattern required as a late-stage intermediate in such syntheses. Its dual substitution (N-methyl and 7-methoxy) allows for sequential functionalization while maintaining a specific, pre-validated pharmacophore geometry. This makes it a critical, non-interchangeable building block for accessing proprietary chemical space.

Chemical Probes for Target Validation

Due to its specific structural features, 7-Methoxy-1-methylindazole-3-carboxylic acid can be used to create chemical probes for biological target validation. The methoxy group offers a handle for potential future metabolic studies or for enhancing lipophilicity to improve cell permeability . By conjugating the acid to a biotin tag or a fluorescent reporter, researchers can develop tools for pull-down assays or cellular imaging, respectively. This application is particularly valuable when investigating novel protein targets where no small molecule tools currently exist.

Analogs of Granisetron and nNOS Inhibitors

Indazole-3-carboxylic acid derivatives are key intermediates for known pharmaceuticals like the anti-emetic Granisetron and have been explored as inhibitors of neuronal nitric oxide synthase (nNOS) [1]. By using 7-Methoxy-1-methylindazole-3-carboxylic acid, researchers can synthesize novel analogs with potentially improved properties. The 7-methoxy group has been shown to be a key determinant of nNOS inhibitory activity in related indazole series [1], and its inclusion in a building block provides a direct path to exploring this chemical space, enabling structure-activity relationship (SAR) studies around a validated chemotype.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
3‑Carboxylic acid handle for amide coupling; 7‑methoxy/N‑methyl substitution
ATP‑binding pocket engagement; scaffold differentiation in oncology/inflammation research
Drug candidate intermediate
Sequential functionalization; pre‑validated pharmacophore geometry
Access to proprietary chemical space; SAR exploration
Target validation probes
Methoxy handle for bioconjugation; lipophilicity enhancement
Pull‑down assay or imaging tool development
Granisetron/nNOS inhibitor analog synthesis
7‑Methoxy group linked to nNOS activity in related series
Structure‑activity relationship studies around validated chemotype

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